2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile
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Overview
Description
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is an organic compound that belongs to the class of nitriles This compound features a pyrrole ring substituted with a 3,5-dimethylphenyl group and a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with 3,5-Dimethylphenyl Group: The pyrrole ring is then substituted with a 3,5-dimethylphenyl group through a Friedel-Crafts alkylation reaction.
Introduction of the Acetonitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzonitrile: Similar in structure but with bromine substituents.
2-Aminoethyl methacrylate hydrochloride: Contains an aminoethyl group instead of the pyrrole ring.
Uniqueness
2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of the acetonitrile group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-11-7-12(2)9-16(8-11)18-13(3)10-15(5-6-17)14(18)4/h7-10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKUUHPBUSIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)CC#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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